1-Benzyl-4-{2-nitro-4-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperazine
Description
1-Benzyl-4-{2-nitro-4-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperazine is a complex organic compound that features a piperazine ring substituted with a benzyl group and a nitro-oxadiazole-pyridine moiety
Properties
IUPAC Name |
5-[4-(4-benzylpiperazin-1-yl)-3-nitrophenyl]-3-pyridin-4-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O3/c31-30(32)22-16-20(24-26-23(27-33-24)19-8-10-25-11-9-19)6-7-21(22)29-14-12-28(13-15-29)17-18-4-2-1-3-5-18/h1-11,16H,12-15,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAESINZHOSYPIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=NC=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-{2-nitro-4-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperazine typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes.
Introduction of the benzyl group: This step often involves the alkylation of the piperazine ring with benzyl halides under basic conditions.
Synthesis of the nitro-oxadiazole-pyridine moiety: This can be synthesized through a series of reactions, including nitration, cyclization, and functional group transformations.
Coupling of the two moieties: The final step involves coupling the benzyl-piperazine with the nitro-oxadiazole-pyridine moiety, typically using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-{2-nitro-4-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon, and sodium borohydride.
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield the corresponding amine, while substitution of the benzyl group could yield a variety of substituted piperazines.
Scientific Research Applications
Medicinal Chemistry: This compound could be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system.
Materials Science: The unique structural features of this compound make it a potential candidate for the development of new materials with specific electronic or optical properties.
Biological Research: This compound could be used as a probe to study various biological processes, particularly those involving the piperazine ring or the nitro-oxadiazole-pyridine moiety.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-{2-nitro-4-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperazine would depend on its specific application. In medicinal chemistry, it could act by binding to specific receptors or enzymes, thereby modulating their activity. The nitro group could also undergo bioreduction to form reactive intermediates that interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-(3-nitropyridin-2-yl)piperazine: Similar structure but lacks the oxadiazole moiety.
4-Benzylpiperidine: Similar structure but lacks the nitro and oxadiazole moieties.
1-Benzyl-4-(2-nitrophenyl)piperazine: Similar structure but lacks the pyridine and oxadiazole moieties.
Uniqueness
1-Benzyl-4-{2-nitro-4-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperazine is unique due to the presence of both the nitro-oxadiazole-pyridine moiety and the benzyl-piperazine structure. This combination of functional groups provides a unique set of chemical and biological properties that are not found in other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
